![molecular formula C18H12O B1599384 4-Phenyldibenzofuran CAS No. 74104-10-2](/img/structure/B1599384.png)
4-Phenyldibenzofuran
Overview
Description
4-Phenyldibenzofuran is a chemical compound with the molecular formula C18H12O . It has an average mass of 244.287 Da and a monoisotopic mass of 244.088821 Da .
Synthesis Analysis
The synthesis of 4-Phenyldibenzofuran has been studied in various contexts. For instance, it has been found in source rock extracts from the Niger Delta basin, Nigeria . The compound has also been investigated in the context of the de novo synthesis of Dibenzofuran, which involves carbonaceous matrix burnoff with simultaneous oxidation and chlorination reactions .Molecular Structure Analysis
The molecular structure of 4-Phenyldibenzofuran consists of a benzene ring fused to a furan . The IUPAC Standard InChI for the compound is InChI=1S/C18H12O/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H .Chemical Reactions Analysis
While specific chemical reactions involving 4-Phenyldibenzofuran are not detailed in the search results, the compound is known to be part of the class of organic compounds known as benzofurans .Physical And Chemical Properties Analysis
4-Phenyldibenzofuran has a molecular weight of 244.2873 . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications
Geochemical Analysis in Marine Sedimentary Rocks and Hydrothermal Petroleum
4-Phenyldibenzofuran (PhDBF) has been identified in geological samples such as sedimentary rocks, bitumen, and hydrothermal petroleum. These compounds, including all four possible positional isomers of PhDBF, play a role in the formation of more condensed heterocyclic polycyclic aromatic compounds, which are common in geological samples. This finding is significant for understanding organic matter maturity in these environments (Marynowski et al., 2002).
Implications in Petroleum Organic Geochemistry
The distribution of PhDBFs in sediment extracts and crude oils from various geological environments has been investigated. This research highlights that the relative abundance of specific isomers of PhDBFs can be indicative of the maturity and depositional environment of the source rocks. Such studies contribute to the broader understanding of petroleum organic geochemistry (Yang et al., 2017).
Photophysical Properties
The compound (4-biphenylyl)phenyldibenzofulvene, related to 4-Phenyldibenzofuran, exhibits a crystallization-induced emission enhancement effect. This property allows for its light emission to be switched between dark and bright states, which could have applications in material sciences and photonics (Dong et al., 2007).
Material Science Applications
4-Phenyldibenzofuran derivatives have been explored for their potential in material science applications. For instance, polymers derived from aminobenzodione-based compounds with low bandgaps and solvatochromic behavior have been synthesized, demonstrating potential for electronic applications (Zhang et al., 2014).
Exploration in Advanced Optical Materials
Research on bridging dibenzofuran moieties with intermolecular hydrogen bonding has revealed interesting photophysical properties. For example, the material 4-(4-((4-methoxyphenyl)sulfonyl)phenyl)dibenzo[b,d]furan shows dual-emissive afterglow properties, which could be useful in the development of advanced optical materials (Chen et al., 2019).
Geochemical Significance in the Niger Delta Basin
The study of dibenzofurans, including PhDBFs, in the Niger Delta basin has provided insights into the origin, depositional environment, and thermal maturity of source rocks. Such compounds are effective in determining these characteristics, which are crucial for petroleum exploration and environmental studies (Ogbesejana & Bello, 2020).
Liquid Crystal Derivatives for Optical Studies
New furan liquid crystal derivatives have been synthesized and investigated, including compounds related to 4-Phenyldibenzofuran. These derivatives have shown promise in the study of mesomorphic and optical characteristics, which can be applied in the field of liquid crystal technology (Al-Mutabagani et al., 2021).
Safety and Hazards
properties
IUPAC Name |
4-phenyldibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIHNXZEJUGOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423760 | |
Record name | 4-Phenyldibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74104-10-2 | |
Record name | 4-Phenyldibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.